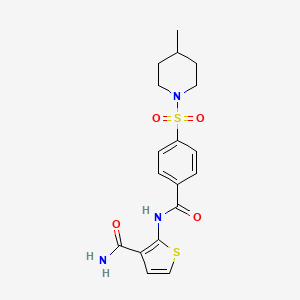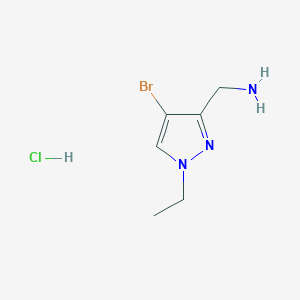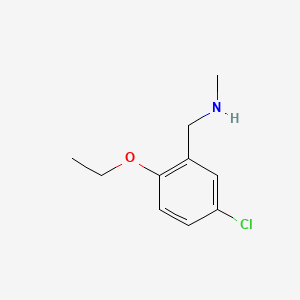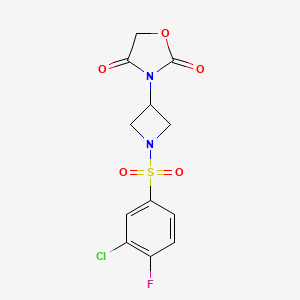
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a benzamido group, and a thiophene group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The thiophene group is a five-membered ring containing four carbon atoms and one sulfur atom, while the sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar groups, and the degree of conjugation in the molecule .作用機序
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is believed to exert its pharmacological effects by binding to specific receptors or enzymes in the body. For example, this compound has been shown to bind to the active site of thrombin, thereby inhibiting its activity. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound has been shown to reduce the expression of pro-inflammatory genes, such as COX-2 and iNOS.
実験室実験の利点と制限
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. Additionally, this compound has been extensively studied, and its pharmacological properties are well understood. However, there are also limitations to its use. For example, this compound may have off-target effects, and its pharmacological properties may vary depending on the cell type or tissue being studied.
将来の方向性
There are several future directions for research on 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in vivo and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Finally, this compound may have other pharmacological properties that have yet to be discovered, and further research is needed to uncover these potential applications.
合成法
The synthesis of 2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide involves the reaction of 2-bromo-3-thiophenecarboxylic acid with 4-(4-methylpiperidin-1-ylsulfonyl)aniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
2-(4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as the serine protease thrombin. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
特性
IUPAC Name |
2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-12-6-9-21(10-7-12)27(24,25)14-4-2-13(3-5-14)17(23)20-18-15(16(19)22)8-11-26-18/h2-5,8,11-12H,6-7,9-10H2,1H3,(H2,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKHOVNAGLAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B2914648.png)

![Methyl 2-[[[5-bromo-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B2914650.png)



![Methyl 2-({2-[(4-chloroanilino)carbonyl]-3-thienyl}sulfanyl)acetate](/img/structure/B2914659.png)

![1-butyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2914662.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diethylacetamide](/img/structure/B2914666.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2914669.png)
